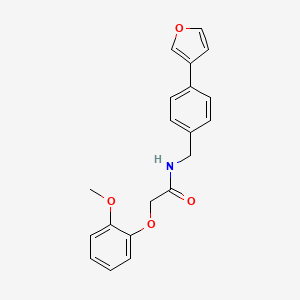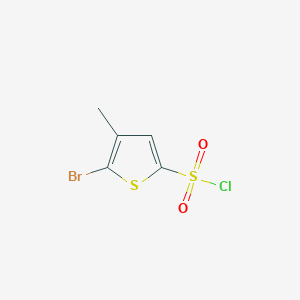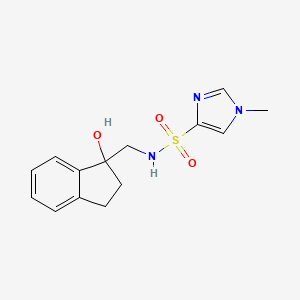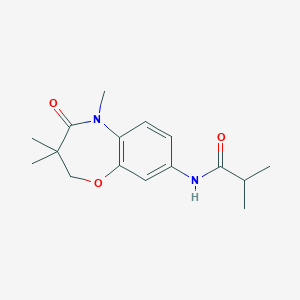
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The compound also features a thiophene ring, which is a sulfur-containing aromatic compound, and a carboxamide group, which is a common functional group in bioactive molecules .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, such as the one in this compound, can be achieved through various methods, including the Huisgen cycloaddition, also known as "click chemistry" . The synthesis of thiophene derivatives can be achieved through various methods, including the Gewald reaction .Molecular Structure Analysis
The 1,2,3-triazole ring in the compound can exist in two tautomeric forms, with the hydrogen atom at either the 1- or 2-position . The exact structure would depend on factors such as the pH of the solution and the specific substituents on the ring .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of reactions, including alkylation, arylation, azide reactions, cycloadditions, oxidative cyclizations, and rearrangements . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Some general properties of 1,2,3-triazoles include amphoteric behavior (they can act as both acids and bases), and the ability to form tautomers .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in studies related to the synthesis of novel antitumor agents, where similar structures have shown curative activity against certain types of leukemia. Such compounds may act as prodrug modifications, opening up pathways for targeted cancer therapy (M. Stevens et al., 1984).
- Research on the synthesis and characterisation of related thiophene derivatives has highlighted their potential in anti-microbial applications. The development of these compounds includes detailed docking studies to understand their interactions with microbial enzymes (YN Spoorthy et al., 2021).
Mechanistic Studies and Novel Reactions
- Studies have explored the unexpected reactions and mechanisms involving compounds with similar structures, contributing to a deeper understanding of organic synthesis pathways and the potential for creating new molecules with desired biological activities (I. V. Ledenyova et al., 2018).
Targeted Drug Delivery and Cytotoxicity
- Benzamide derivatives conjugated with alkylating cytostatics have been synthesized and tested for melanoma cytotoxicity, indicating the role of similar compounds in developing targeted drug delivery systems for cancer therapy (Markus Wolf et al., 2004).
Heterocyclic Chemistry and New Molecules
- The compound's structural motif has been utilized in the synthesis of novel heterocyclic compounds, offering insights into the design of molecules with potential pharmacological applications. This includes the development of thieno[2,3-d]pyrimidin-4(3H)-ones and their derivatives with varied biological activities (Yong Sun et al., 2010).
Orientations Futures
The synthesis and study of novel 1,2,3-triazole and thiophene derivatives is an active area of research, due to their potential biological activity . Future research could involve synthesizing “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” and studying its properties and biological activity.
Propriétés
IUPAC Name |
5-chloro-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYPDQXHUMPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(6-cyclopropylpyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B2665940.png)
![1-[(3-chlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2665942.png)

![1-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2665947.png)
![6-cyclopropyl-5-fluoro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B2665948.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2665953.png)

![4-[2-(2-Chlorophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2665956.png)
![ethyl5-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate](/img/structure/B2665957.png)
